nutlin-3A
Overview
Description
Nutlin-3A is a small-molecule antagonist of the murine double minute-2 (MDM2) protein. It is a member of the cis-imidazoline family and is known for its ability to inhibit the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which plays a crucial role in cell cycle regulation and apoptosis. This compound has garnered significant attention in cancer research due to its potential therapeutic applications in tumors with wild-type p53.
Mechanism of Action
Target of Action
Nutlin-3A is a small molecule that primarily targets the MDM2 protein . MDM2 is an essential negative regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 promotes the ubiquitination and subsequent degradation of p53 . This compound also targets GFPT2 of the hexosamine biosynthetic pathway, specifically in KRAS mutant/p53 wild type NSCLC cells .
Mode of Action
This compound acts by inhibiting the interaction between MDM2 and p53 . It competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), blocking the binding between MDM2 and p53 . This inhibition reduces the degradation of p53, leading to the stabilization and activation of p53 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDM2, this compound disrupts the negative feedback loop between MDM2 and p53, leading to the activation of the p53 pathway . This results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death . This compound also inhibits the KRAS-PI3K/Akt-mTOR pathway and disrupts the fusion of both autophagosomes and macropinosomes with lysosomes .
Pharmacokinetics
This compound exhibits nonlinear binding to murine plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption with peak plasma concentrations at approximately 2 hours and biphasic elimination consistent with a saturable clearance process .
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . This compound also induces non-apoptotic and catastrophic macropinocytosis associated methuosis-like cell death . Furthermore, it enhances natural killer cell-mediated killing of neuroblastoma by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations, such as KRAS mutations, can affect the efficacy of this compound . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53 . It induces the expression of p53 regulated genes, and shows potent antiproliferative activity in cells expressing functional p53 .
Cellular Effects
This compound has been found to induce KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death . It inhibits the KRAS-PI3K/Akt-mTOR pathway and disrupts the fusion of both autophagosomes and macropinosomes with lysosomes .
Molecular Mechanism
This compound disrupts the p53–MDM2 interaction by blocking the p53-binding pocket of MDM2, resulting in rapid stabilization of biologically active p53 protein . This leads to increased surface expression of ligands for natural killer (NK) cell–activating receptors, thus rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .
Temporal Effects in Laboratory Settings
It has been shown to induce specific cell death in KRAS mutant / p53 wild type NSCLC cells .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to shrink human neuroblastoma tumor masses that correlated with overall survival upon adoptive transfer of NK cells in neuroblastoma-bearing mice .
Metabolic Pathways
This compound is involved in the p53 pathway, where it acts as an antagonist of MDM2 . It also affects the KRAS-PI3K/Akt-mTOR pathway in lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nutlin-3A is synthesized through a multi-step process involving the formation of the imidazoline core and subsequent functionalization The synthesis typically begins with the preparation of the key intermediate, which involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an imine This imine is then cyclized with glyoxal to yield the imidazoline core
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Nutlin-3A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazoline ring and the aromatic substituents. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different substituents on the aromatic rings, while oxidation and reduction reactions can modify the functional groups on the imidazoline core.
Scientific Research Applications
Nutlin-3A has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tool compound to study the p53-MDM2 interaction and its role in cell cycle regulation.
- Employed in the development of new synthetic methodologies for the preparation of imidazoline derivatives.
Biology:
- Investigated for its ability to modulate the p53 pathway and induce apoptosis in cancer cells.
- Used to study the role of p53 in various cellular processes, including DNA repair, senescence, and metabolism.
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancers with wild-type p53, including neuroblastoma, ovarian carcinoma, and lung cancer .
- Studied for its immunomodulatory effects, particularly in enhancing natural killer cell-mediated killing of tumor cells .
Industry:
- Utilized in the development of new cancer therapies and drug delivery systems.
- Employed in the production of diagnostic tools and assays for cancer research.
Comparison with Similar Compounds
Nutlin-1: The first compound identified in the Nutlin series, with moderate potency and selectivity for MDM2.
Nutlin-2: An analog with improved potency compared to Nutlin-1 but less potent than Nutlin-3A.
RG7112 and RG7388 (Idasanutlin): Derivatives of this compound that have been developed for clinical use and are currently being investigated in clinical trials for various cancers.
Uniqueness of this compound: this compound is the most potent and widely studied compound in the Nutlin series. Its high affinity for MDM2 and ability to effectively activate the p53 pathway make it a valuable tool in cancer research and a promising candidate for therapeutic development.
Properties
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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